n-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1h-inden-5-yl)thio)acetamide

Catalog No.
S16159683
CAS No.
M.F
C13H16N2O2S
M. Wt
264.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1h-inden-5-...

Product Name

n-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1h-inden-5-yl)thio)acetamide

IUPAC Name

2-[[2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetyl]amino]acetamide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C13H16N2O2S/c14-12(16)7-15-13(17)8-18-11-5-4-9-2-1-3-10(9)6-11/h4-6H,1-3,7-8H2,(H2,14,16)(H,15,17)

InChI Key

KXVNFVRKBOWYJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)SCC(=O)NCC(=O)N

N-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1H-inden-5-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure, which includes an acetamide group linked to a thioether and an amino-oxoethyl substituent. The compound's structure can be represented by the following chemical formula: C13H15N2OSC_{13}H_{15}N_2OS. This compound is of interest in both synthetic and medicinal chemistry due to its potential biological activities and applications.

Typical of amides and thioethers. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the thioether can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze, producing corresponding carboxylic acids and amines.
  • Redox Reactions: The amino group can be oxidized to form imines or other nitrogen-containing functional groups.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties.

N-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1H-inden-5-yl)thio)acetamide has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects: Research indicates that certain derivatives of this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant in drug development.

The synthesis of N-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1H-inden-5-yl)thio)acetamide typically involves several steps:

  • Formation of Thioether: The initial step involves reacting 2,3-dihydro-1H-indene with a suitable thiol to form the thioether.
  • Amidation Reaction: The thioether is then treated with an appropriate acylating agent containing the amino-oxoethyl group, leading to the formation of the acetamide.
  • Purification: The final product is purified using techniques such as crystallization or chromatography.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1H-inden-5-yl)thio)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemicals: Its properties may be exploited in developing agrochemicals that target specific pests or pathogens.
  • Chemical Research: As a versatile building block, it can be used in synthesizing more complex organic molecules.

Studies investigating the interactions of N-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1H-inden-5-yl)thio)acetamide with biological targets are crucial for understanding its mechanism of action. These studies may include:

  • Binding Affinity Measurements: Determining how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Assessing the effects of the compound in animal models to evaluate its therapeutic potential and safety profile.
  • Molecular Docking Studies: Using computational methods to predict how the compound interacts at the molecular level with various biological targets.

Several compounds share structural similarities with N-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1H-inden-5-yl)thio)acetamide, including:

Compound NameStructureUnique Features
2-Amino-N-(2-amino-2-oxoethyl)acetamideC4H9N3O2Contains two amino groups
N-(2-Aminoethyl)thio-N-(6-dimethylphenyl)acetamideC12H18N2OSFeatures a dimethylphenyl group
2-Amino-N-(carbamoylmethyl)acrylamideC7H12N4O3Contains an acrylamide moiety

Uniqueness

N-(2-Amino-2-oxoethyl)-2-((2,3-dihydro-1H-inden-5-yl)thio)acetamide stands out due to its specific combination of thioether and acetamide functionalities along with its potential biological activities that are not fully explored in similar compounds. This uniqueness may offer novel pathways for drug development and other applications not achievable with related compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

264.09324893 g/mol

Monoisotopic Mass

264.09324893 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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